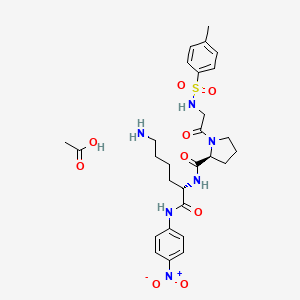
N-p-Tosyl-Gly-Pro-Lys p-nitroanilide acetate salt
Overview
Description
“N-p-Tosyl-Gly-Pro-Lys p-nitroanilide acetate salt” is a chromogenic substrate used for plasmin assay, serine protease enzyme activity, and fibrinogenolytic assays .
Molecular Structure Analysis
The linear formula of “N-p-Tosyl-Gly-Pro-Lys p-nitroanilide acetate salt” is C26H34N6O7S · C2H4O2. It has a molecular weight of 634.70 .Chemical Reactions Analysis
“N-p-Tosyl-Gly-Pro-Lys p-nitroanilide acetate salt” is a substrate for plasmin. Plasmin binds and hydrolyzes it to release p-nitroanilide (pNA), which can be quantified by colorimetric detection at 405 nm as a measure of plasmin activity .Physical And Chemical Properties Analysis
“N-p-Tosyl-Gly-Pro-Lys p-nitroanilide acetate salt” is a powder that is soluble in ethanol at 50 mg/mL. It is colorless to yellow. The compound should be stored at -20°C .Scientific Research Applications
- Significance : By measuring the cleavage of this substrate, scientists gain insights into plasmin activity, which plays a crucial role in fibrinolysis and tissue remodeling .
- Significance : Understanding protease activity is essential for drug development, disease diagnostics, and therapeutic interventions .
- Significance : These assays contribute to our understanding of coagulation disorders and thrombosis .
- Significance : Mast cell degranulation is implicated in allergic reactions, inflammation, and immune responses .
Plasmin Substrate
Serine Protease Assays
Fibrinogenolytic Assays
Mast Cell Degranulation Assays
Enzyme Kinetics Studies
Mechanism of Action
Target of Action
The primary target of the compound N-p-Tosyl-Gly-Pro-Lys p-nitroanilide acetate salt is plasmin . Plasmin is a serine protease that plays a vital role in fibrinolysis, the process that breaks down fibrin clots. In addition to plasmin, the compound also serves as a substrate for thrombin .
Mode of Action
The compound acts as a chromogenic substrate for plasmin and thrombin . These enzymes preferentially bind to and cleave the Gly-Pro-Arg (GPR) peptide sequence in the compound to release p-nitroanilide (pNA). The release of pNA can be quantified by colorimetric detection at 405 nm, serving as a measure of the enzyme activity .
Biochemical Pathways
The compound is involved in the fibrinolysis pathway . When plasmin or thrombin cleaves the compound, it leads to the breakdown of fibrin clots. This action is crucial in preventing the formation of large, unwanted clots that could lead to conditions like thrombosis.
Pharmacokinetics
Its solubility in ethanol (50 mg/ml) suggests that it may have good bioavailability .
Result of Action
The cleavage of the compound by plasmin or thrombin results in the release of p-nitroanilide (pNA), which can be quantified by colorimetric detection . This provides a measure of the enzyme activity and can be used to study the function and regulation of these enzymes.
Action Environment
The compound is stable for more than a year when stored in a frozen solution at pH 4 . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as temperature and pH.
Safety and Hazards
The safety data sheet recommends avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
acetic acid;(2S)-N-[(2S)-6-amino-1-(4-nitroanilino)-1-oxohexan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N6O7S.C2H4O2/c1-18-7-13-21(14-8-18)40(38,39)28-17-24(33)31-16-4-6-23(31)26(35)30-22(5-2-3-15-27)25(34)29-19-9-11-20(12-10-19)32(36)37;1-2(3)4/h7-14,22-23,28H,2-6,15-17,27H2,1H3,(H,29,34)(H,30,35);1H3,(H,3,4)/t22-,23-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGSNEYSJPIZCW-SJEIDVEUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N6O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88793-79-7 | |
| Record name | L-Lysinamide, N-[(4-methylphenyl)sulfonyl]glycyl-L-prolyl-N-(4-nitrophenyl)-, acetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88793-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid](/img/structure/B3025732.png)
![2-[[2-[(3-Pyridinylcarbonyl)amino]benzoyl]amino]-3,4,5-trimethoxybenzoic acid methyl ester](/img/structure/B3025734.png)
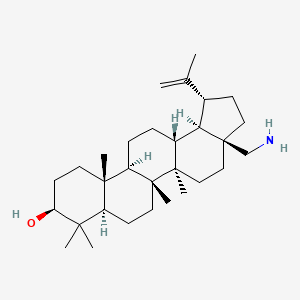
![N-[(1-benzyl-1H-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B3025737.png)
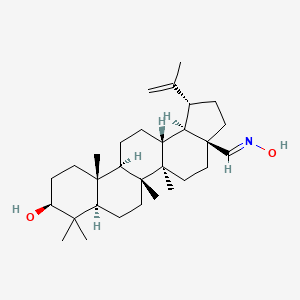
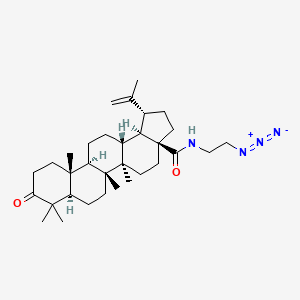


![(2Z,6R,7aS)-tetrahydro-6-hydroxy-2-[(2S,4R,12E,15R,19R)-1,15,19,26-tetrahydroxy-2,4-dimethyl-12-hexacosen-1-ylidene]-1H-pyrrolizine-1,3(2H)-dione](/img/structure/B3025742.png)
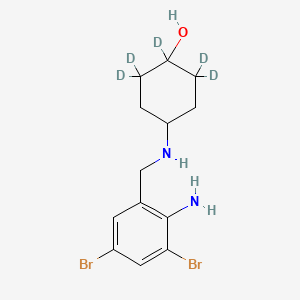
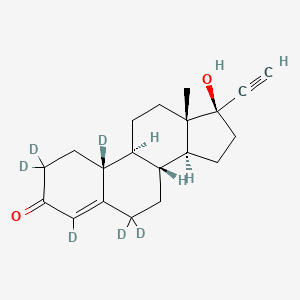
![2-[[(3alpha,5beta)-3-Hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt](/img/structure/B3025750.png)
![4-[[[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]methyl]amino]-benzeneacetic acid](/img/structure/B3025754.png)
